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molecular formula C7H11N3O B1647559 1,3,8-Triazaspiro[4.5]dec-1-en-4-one

1,3,8-Triazaspiro[4.5]dec-1-en-4-one

Cat. No. B1647559
M. Wt: 153.18 g/mol
InChI Key: BRVSNRACQLWLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08039460B2

Procedure details

Hydrochloric acid (4.0 N in dioxane; 4 mL, 16.0 mmol) was added to a solution of tert-butyl 4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (60 mg, 0.24 mmol) in dioxane (6 mL). After 18 h, the reaction mixture was concentrated to give the hydrochloride salt of the title compound. MS 154.1 (M+1).
Quantity
4 mL
Type
reactant
Reaction Step One
Name
tert-butyl 4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[O:2]=[C:3]1[C:7]2([CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]2)[N:6]=[CH:5][NH:4]1>O1CCOCC1>[N:6]1[C:7]2([CH2:8][CH2:9][NH:10][CH2:11][CH2:12]2)[C:3](=[O:2])[NH:4][CH:5]=1

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Name
tert-butyl 4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Quantity
60 mg
Type
reactant
Smiles
O=C1NC=NC12CCN(CC2)C(=O)OC(C)(C)C
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Name
Type
product
Smiles
N1=CNC(C12CCNCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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